molecular formula C6H2Br2FNO B1462399 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde CAS No. 2256060-41-8

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Cat. No. B1462399
CAS RN: 2256060-41-8
M. Wt: 282.89 g/mol
InChI Key: POMBWGUYCQWAKN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is a chemical compound with the CAS Number: 2256060-41-8 . It has a molecular weight of 282.89 . The compound is solid in its physical form . The IUPAC name for this compound is 3,5-dibromo-2-fluoroisonicotinaldehyde .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is 1S/C6H2Br2FNO/c7-4-1-10-6 (9)5 (8)3 (4)2-11/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde is a solid . It has a molecular weight of 282.89 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Palladium-Catalyzed Cyclization

Research by Cho and Kim (2008) demonstrates the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This methodology could be extrapolated to similar halogenated pyridines, offering a route to synthesize diverse functionalized pyridine derivatives (Cho & Kim, 2008).

Synthesis of Fluorinated Pyrroles

Surmont et al. (2009) explored the synthesis of 3-fluoropyrroles, starting from 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves electrophilic alpha,alpha-difluorination and subsequent aromatization, providing a pathway for creating new 3-fluorinated pyrrole derivatives, which could potentially include reactions involving 3,5-dibromo-2-fluoropyridine-4-carbaldehyde or its analogs (Surmont et al., 2009).

Domino Reaction for Thiophene Derivatives

Chen et al. (2014) developed a method for synthesizing 3,5-disubstituted-4-aminothiophene-2-carbaldehyde through a novel domino reaction. This synthesis approach is noted for its efficiency and eco-friendliness, suggesting potential applications in synthesizing related compounds, including those based on halogenated pyridines (Chen et al., 2014).

Synthesis of Isoquinolines

Another study by Cho and Patel (2006) describes the synthesis of isoquinolines from 3-bromopyridine-4-carbaldehyde using a palladium-catalyzed process. This research highlights the versatility of halogenated pyridines in constructing complex heterocyclic structures, which may extend to the synthesis and functionalization of 3,5-dibromo-2-fluoropyridine-4-carbaldehyde (Cho & Patel, 2006).

properties

IUPAC Name

3,5-dibromo-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMBWGUYCQWAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-fluoropyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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